molecular formula C13H10FNO2 B5360336 4-fluoro-N-(3-hydroxyphenyl)benzamide

4-fluoro-N-(3-hydroxyphenyl)benzamide

Cat. No.: B5360336
M. Wt: 231.22 g/mol
InChI Key: XKFVVRXJSRTSKR-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-hydroxyphenyl)benzamide is a useful research compound. Its molecular formula is C13H10FNO2 and its molecular weight is 231.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 231.06955672 g/mol and the complexity rating of the compound is 264. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Intermolecular Interactions

Analysis of crystal structures of halogen-substituted benzanilides, including 4-fluoro-N-(3-hydroxyphenyl)benzamide, has revealed insights into weak interactions involving halogens. These interactions play a crucial role in determining the molecular packing modes and stability of the crystalline lattice in various substituted benzanilides (Chopra & Row, 2005).

Vibrational Spectroscopy

Vibrational spectroscopy studies, specifically Fourier transform infrared (FT-IR) and FT-Raman spectra, have been conducted on similar compounds like 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide. These studies offer deep insights into the vibrational properties and molecular bonding of such compounds (Ushakumari et al., 2008).

Molecular Imaging in Alzheimer's Disease

A derivative of this compound, specifically designed as a molecular imaging probe, has been utilized in positron emission tomography (PET) studies for assessing serotonin 1A receptor densities in the brains of Alzheimer's disease patients. This research highlights its potential application in neurodegenerative disease diagnosis (Kepe et al., 2006).

Polymorphism in Crystal Structures

Studies on 3-fluoro-N-(3-fluorophenyl)benzamide, a closely related compound, show the occurrence of concomitant polymorphism due to disorder in crystal structures. This research provides significant insights into how minor variations in molecular structure can result in different crystalline forms (Chopra & Row, 2008).

High-Performance Liquid Chromatography Analysis

High-performance liquid chromatography coupled with tandem mass spectrometry has been utilized to analyze fluorinated histone deacetylase inhibitors, a category that includes analogs of this compound. This method aids in understanding the metabolism and chemical behavior of such compounds in biosystems (Chen et al., 2018).

Properties

IUPAC Name

4-fluoro-N-(3-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-10-6-4-9(5-7-10)13(17)15-11-2-1-3-12(16)8-11/h1-8,16H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFVVRXJSRTSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.